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Compound of Interest

Compound Name: Benzophenonetetracarboxylic acid

Cat. No.: B1197349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,3',4,4'-

Benzophenonetetracarboxylic Dianhydride (BTDA), a key building block in the synthesis of

high-performance polyimides. This document outlines the characteristic Fourier Transform

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed

experimental protocols for data acquisition, and a workflow for its synthesis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,3',4,4'-

Benzophenonetetracarboxylic Dianhydride.

Fourier Transform Infrared (FTIR) Spectroscopy
An Attenuated Total Reflectance (ATR) FTIR spectrum of 4,4'-Carbonyldiphthalic anhydride (a

synonym for BTDA) has been recorded by Bio-Rad Laboratories using a Bruker Tensor 27 FT-

IR instrument on a sample from Sigma-Aldrich[1]. While the full spectrum is not publicly

available, the characteristic absorption bands for an aromatic acid anhydride can be reliably

predicted.
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Wavenumber (cm⁻¹) Intensity Assignment

~1850 Strong
C=O Asymmetric Stretch

(Anhydride)

~1780 Strong
C=O Symmetric Stretch

(Anhydride)

~1610 Medium C=C Aromatic Stretch

~1250 Strong C-O-C Stretch (Anhydride)

~900-650 Medium-Strong Aromatic C-H Bending

Note: The exact positions of the peaks can vary slightly depending on the sample preparation

and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride has been

reported in deuterated dimethyl sulfoxide (DMSO-d₆)[2].

Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.96 dd 2H Aromatic H

8.35 d 2H Aromatic H

8.19 d 2H Aromatic H

Solvent: DMSO-d₆

A definitive ¹³C NMR spectrum for 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride is not

readily available in the public domain. However, based on established chemical shift ranges for

aromatic and carbonyl carbons, the following peaks can be predicted.
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Chemical Shift (ppm) Assignment

~195 C=O (Ketone)

~165 C=O (Anhydride)

~120-140 Aromatic C

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

FTIR Spectroscopy Protocol (ATR Method)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.

Sample Preparation: Place a small amount of the solid 3,3',4,4'-

Benzophenonetetracarboxylic Dianhydride powder onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to

ensure good contact between the sample and the crystal. Collect the FTIR spectrum,

typically by co-adding multiple scans to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3,3',4,4'-

Benzophenonetetracarboxylic Dianhydride in about 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key

parameters include the spectral width, acquisition time, relaxation delay, and the number of

scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase the resulting spectrum and reference it to the residual solvent peak or an

internal standard (e.g., TMS).

Synthesis Workflow
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride is typically synthesized from o-xylene

through a multi-step process involving Friedel-Crafts acylation, oxidation, and subsequent

dehydration[2].
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Synthesis of BTDA from o-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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